2-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carbonyl)-4H-chromen-4-one
Description
The compound 2-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carbonyl)-4H-chromen-4-one features a 4H-chromen-4-one core linked via a carbonyl group to a piperidine ring. The piperidine is further substituted with a thioether-bound 4-methylthiazol-2-yl group. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., derivatives with modified substituents) highlight its relevance in medicinal chemistry .
Properties
IUPAC Name |
2-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidine-1-carbonyl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-13-11-26-20(21-13)27-12-14-6-8-22(9-7-14)19(24)18-10-16(23)15-4-2-3-5-17(15)25-18/h2-5,10-11,14H,6-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOBDMXNIBYUTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carbonyl)-4H-chromen-4-one represents a unique structure combining a thiazole moiety with a chromone framework. This article explores its biological activity, focusing on antimicrobial, anticancer, and enzyme inhibitory properties, supported by recent research findings.
Chemical Structure and Synthesis
The compound can be synthesized through a multi-step process involving the formation of the thiazole ring and subsequent modifications to introduce the chromone and piperidine components. The general synthetic route includes:
- Synthesis of Thiazole Derivative : Utilizing methods such as Hantzsch synthesis.
- Formation of Piperidine-1-carbonyl Group : Achieved through acylation reactions.
- Coupling with Chromone : Final assembly of the chromone structure with the thiazole-piperidine unit.
Antimicrobial Activity
Thiazole derivatives are recognized for their antimicrobial properties. In vitro studies have shown that compounds similar to this compound exhibit moderate to excellent antibacterial activity against various pathogens. For instance, compounds derived from 4-methylthiazole have demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, as summarized in Table 1.
| Compound | Activity | Target Organism | Reference |
|---|---|---|---|
| 5e | Moderate | E. coli | |
| 5k | Excellent | S. aureus | |
| 5g | Moderate | P. aeruginosa |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole-containing compounds. For example, derivatives similar to our target compound have been evaluated against various cancer cell lines, showing promising results:
- Cell Lines Tested : Human colon cancer (HCT 116), breast cancer (MCF7).
- IC50 Values : Some derivatives showed IC50 values below 10 µM, indicating potent activity.
Table 2 summarizes the anticancer activities observed:
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE). This is significant for therapeutic applications in neurodegenerative diseases like Alzheimer's.
- Inhibitory Activity : Compounds with similar structures exhibited AChE inhibitory activity with IC50 values ranging from 2.7 µM to over 10 µM.
Table 3 illustrates the AChE inhibitory activities:
Case Studies
Several case studies have highlighted the biological activities of thiazole derivatives:
- Antimicrobial Study : A series of thiazole derivatives were synthesized and tested for antimicrobial properties, revealing that modifications in the thiazole structure significantly influenced activity against specific bacterial strains .
- Anticancer Evaluation : A study involving a library of thiazole-based compounds demonstrated that specific substitutions at the piperidine ring enhanced cytotoxicity against cancer cells, suggesting a structure-activity relationship (SAR) that could guide future drug design .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on compounds sharing the 4H-chromen-4-one core coupled with piperidine/piperazine-based substituents and heterocyclic modifications. Key differences lie in the substituents attached to the thioether or piperidine groups, which influence physicochemical properties and synthetic accessibility.
Structural Variations and Physicochemical Properties
Table 1: Comparison of Structural Features and Physical Properties
Key Observations:
Substituent Diversity: The target compound’s 4-methylthiazole group contrasts with analogs bearing thiadiazole (Example 54) or morpholine-modified thiophene (Example 76).
Melting Points and Crystallinity :
- Example 54’s higher melting point (252–255°C) suggests strong intermolecular interactions, likely due to its planar thiadiazole-phenyl system. The target compound’s methylthiazole may confer lower crystallinity, though experimental data are needed .
Synthetic Efficiency :
Impact of Heterocyclic Modifications
- Thiazole vs. The thiadiazole’s electron-withdrawing nature may also alter binding affinities in biological targets .
- Thiophene vs. Thiazole :
Example 76’s thiophene-morpholine hybrid introduces conformational flexibility and solubility, contrasting with the rigid thiazole in the target compound. Such modifications are critical for optimizing pharmacokinetic profiles .
Piperidine/Piperazine Scaffold Variations
While the target compound uses a piperidine-thioether linkage, highlights piperazine-based analogs (e.g., compound 21) with trifluoromethylphenyl groups. These substitutions enhance steric bulk and electronegativity, which could influence target selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
